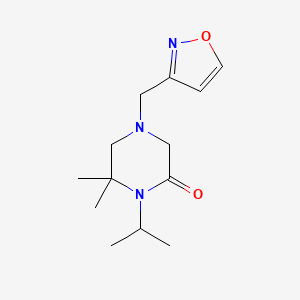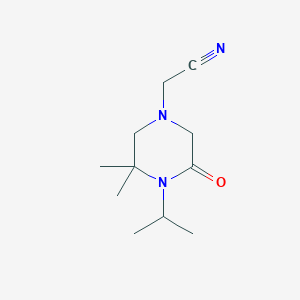![molecular formula C15H21NO2S B7586521 N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for the treatment of solid tumors. It is a bi-functional molecule that contains a nitroimidazole moiety, which is selectively activated under hypoxic conditions, and a cytotoxic alkylating agent that targets DNA. TH-302 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a prodrug that is selectively activated under hypoxic conditions, which are commonly found in solid tumors. The nitroimidazole moiety of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is reduced by intracellular reductases in hypoxic cells, generating a cytotoxic alkylating agent that targets DNA. This results in DNA damage and cell death. The hypoxia selectivity of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is due to the fact that the reduction of the nitroimidazole moiety only occurs in the presence of low oxygen levels.
Biochemical and Physiological Effects:
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been shown to induce DNA damage and cell death in hypoxic tumor cells. It has also been shown to inhibit tumor growth and metastasis in preclinical models. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has a favorable safety profile and has not been associated with significant toxicity in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a valuable tool for studying the role of hypoxia in cancer. It allows researchers to selectively target hypoxic tumor cells and study their response to therapy. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has also been shown to enhance the efficacy of other cancer therapies when used in combination. However, N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a complex molecule that requires careful handling and storage. It is also relatively expensive, which may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide research. One area of interest is the development of new hypoxia-activated prodrugs that are more potent and selective than N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide. Another area of interest is the identification of biomarkers that can predict response to N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide therapy. This could help to personalize treatment and improve outcomes for patients. Finally, there is interest in exploring the use of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide in combination with immunotherapy, which could enhance the immune response to tumors and improve outcomes for patients.
Métodos De Síntesis
The synthesis of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4-hydroxythiophenol in the presence of a base to form the corresponding benzamide. This is followed by the reaction of the benzamide with nitroimidazole to form the final product. The synthesis of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been extensively studied in preclinical models of cancer. It has shown potent activity against a wide range of solid tumors, including breast, lung, colon, and pancreatic cancer. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is particularly effective in hypoxic regions of tumors, which are resistant to conventional chemotherapy and radiation therapy. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has also been shown to enhance the efficacy of other cancer therapies when used in combination.
Propiedades
IUPAC Name |
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-3-4-13(12(2)9-11)14(17)16-10-15(18)5-7-19-8-6-15/h3-4,9,18H,5-8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSIHIBXASRBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2(CCSCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)

![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)



![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)
